Product packaging for Ethylnitrolic acid(Cat. No.:CAS No. 600-26-0)

Ethylnitrolic acid

Cat. No.: B1237001
CAS No.: 600-26-0
M. Wt: 104.07 g/mol
InChI Key: KPPKPAWZDTYJCJ-IHWYPQMZSA-N
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Description

Contextualization within the Chemistry of Nitro-Containing Organic Compounds

Nitro-containing organic compounds are a broad class of molecules characterized by the presence of the nitro group (-NO₂). This functional group significantly influences the chemical and physical properties of the parent molecule, often imparting acidic character to adjacent C-H bonds and activating the molecule towards various reactions. nowgonggirlscollege.co.inhansrajcollege.ac.in Within this diverse family, nitrolic acids, with the general formula RC(NO₂)=NOH, represent a unique subclass. wikipedia.org

Ethylnitrolic acid, with the chemical formula C₂H₄N₂O₃, is a prime example of this class. lookchem.com It is prepared from the reaction of a primary nitroalkane, such as nitroethane, with a source of nitrite (B80452) in the presence of a base. wikipedia.orgacs.org The presence of both a nitro group and an oxime group (=NOH) on the same carbon atom gives this compound its distinctive reactivity. researchgate.net This arrangement leads to a molecule with acidic properties and the potential for various chemical transformations, making it a subject of interest in synthetic organic chemistry. nowgonggirlscollege.co.in

Historical Perspectives on the Investigation of Nitrolic Acids

The investigation of nitrolic acids dates back to the 19th century, with the pioneering work of German chemist Victor Meyer. encyclopedia.comwikipedia.org In 1874, Meyer, along with his student Locher, first reported the synthesis and characterization of these compounds. wikipedia.orgwikipedia.org His work on nitroparaffins led to the discovery that primary nitro compounds react with nitrous acid to form these acidic, red-salt-forming substances, which he named "nitrolic acids". encyclopedia.comdictionary.com This reaction became the basis for the Victor Meyer test, a classical chemical method used to distinguish between primary, secondary, and tertiary alcohols. aakash.ac.invedantu.com The test relies on the distinct color changes observed when the corresponding nitroalkanes react with nitrous acid. nowgonggirlscollege.co.inhansrajcollege.ac.in Primary alcohols, through their conversion to primary nitroalkanes, produce nitrolic acids, which form a blood-red solution in an alkaline medium. vedantu.com

Unique Structural Features and Chemical Challenges Posed by this compound

The structure of this compound, featuring a nitro group and a hydroxylamino group attached to the same carbon, presents several chemical challenges. The molecule is known for its tautomerism, existing in different isomeric forms that can interconvert. researchgate.netcivilica.comajol.info Theoretical studies have investigated the relative stabilities of these tautomers in various environments. researchgate.netajol.infoajol.info This tautomeric nature, coupled with the electron-withdrawing effects of the nitro group, contributes to its acidic character. nowgonggirlscollege.co.in

A significant challenge in working with this compound is its inherent instability. acs.org It is known to decompose, particularly with increasing pH. acs.org Kinetic studies have shown that the decomposition of this compound follows a specific rate law, with the dissociated form of the acid playing a key role. acs.orgresearchgate.netnih.gov The decomposition products can include acetic acid and nitrous oxide. researchgate.netnih.gov Due to its low thermal stability, this compound requires careful handling and is typically stored at low temperatures. acs.org Despite these challenges, its unique reactivity makes it a valuable precursor for the synthesis of other organic molecules, such as nitrile oxides, under neutral conditions. researchgate.net

Detailed Research Findings

Synthesis and Decomposition

This compound is synthesized through the nitrosation of nitroethane. acs.org A common laboratory method involves reacting nitroethane with sodium nitrite in an acidic aqueous solution at low temperatures. acs.org The product can be extracted with an organic solvent and recrystallized. acs.org

The decomposition of this compound has been the subject of kinetic studies. The rate of decomposition is pH-dependent, increasing as the pH rises. acs.orgresearchgate.net The reaction proceeds through the dissociated form of the acid, with the loss of a nitrite ion being a key step. acs.org The activation energy for the decomposition of this compound has been determined to be approximately 94 kJ mol⁻¹. acs.orgresearchgate.net

Spectroscopic and Structural Data

The spectroscopic properties of this compound have been investigated to elucidate its structure. Infrared (IR) and ultraviolet (UV) spectroscopy have been used to identify the functional groups present in the molecule and its salt. researchgate.net Computational studies using methods like Density Functional Theory (DFT) have also been employed to predict its vibrational frequencies and study its various tautomeric forms. researchgate.netresearchgate.netajol.info

PropertyValue
Molecular FormulaC₂H₄N₂O₃ lookchem.com
Molecular Weight104.07 g/mol lookchem.comnih.gov
AppearancePale yellow needles tandfonline.com
Melting Point83.5-84°C tandfonline.com
UV λmax (in water)240 nm tandfonline.com
UV λmax (at pH 12)326 nm tandfonline.com

Table 1: Physical and Spectroscopic Properties of this compound

Tautomerism

Theoretical studies have explored the tautomerism of this compound in detail. researchgate.netcivilica.comajol.infoajol.info These studies, often employing computational methods, have identified several possible isomers and investigated their relative stabilities in both the gas phase and in different solvents. researchgate.netajol.infoajol.info The results indicate that the solvent environment can influence the equilibrium between the different tautomeric forms. researchgate.netajol.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N2O3 B1237001 Ethylnitrolic acid CAS No. 600-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

600-26-0

Molecular Formula

C2H4N2O3

Molecular Weight

104.07 g/mol

IUPAC Name

(NZ)-N-(1-nitroethylidene)hydroxylamine

InChI

InChI=1S/C2H4N2O3/c1-2(3-5)4(6)7/h5H,1H3/b3-2-

InChI Key

KPPKPAWZDTYJCJ-IHWYPQMZSA-N

SMILES

CC(=NO)[N+](=O)[O-]

Isomeric SMILES

C/C(=N/O)/[N+](=O)[O-]

Canonical SMILES

CC(=NO)[N+](=O)[O-]

Synonyms

ethylnitrolic acid

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of Ethylnitrolic Acid

Generation from Carbonyl Compounds and Nitroalkanes

The synthesis of ethylnitrolic acid often involves the reaction of nitroethane with a source of nitrite (B80452). This method is a common laboratory preparation for this compound. nih.govearthwormexpress.com

This compound can be prepared by reacting nitroethane with sodium nitrite. nih.govearthwormexpress.com This reaction is typically carried out in an alkaline solution, followed by acidification. sciencemadness.orgsciencemadness.org The process involves the nitrosation of the nitronic acid derived from nitroethane. lookchem.com The structure of the resulting this compound has two tautomeric forms: the aci-form (CH3CH(=NOH)-NO2) and 1-nitro-1-nitroso-ethane (CH3-CH(-NO2)-N=O). sciencemadness.org

The nitration of alkanes can proceed through different mechanisms depending on the reaction conditions. In the vapor phase at high temperatures, nitration of alkanes with nitric acid or nitrogen tetroxide is believed to occur via a radical mechanism. libretexts.org This process often results in a mixture of nitroalkanes due to the fragmentation of the parent alkane. libretexts.org For instance, the nitration of propane (B168953) can yield 1-nitropropane, 2-nitropropane, nitroethane, and nitromethane. libretexts.org

In solution, the nitration of nitroalkanes to form compounds like this compound involves the formation of a nitronate from the parent nitroalkane. The alpha-carbon of nitroalkanes is acidic and can be deprotonated to form a nitronate, which is the conjugate base. wikipedia.org The kinetics of the nitrosation of nitronic acids, derived from nitroalkanes like nitroethane, in aqueous perchloric acid with nitrous acid, show a first-order dependence. lookchem.com The proposed mechanism involves the initial nitrosation at an oxygen atom, which is a reversible step, followed by an internal O- to C-nitroso group rearrangement. lookchem.com

Reaction of Nitroethane with Nitrite Species

Formation in Specific Chemical Reaction Matrices

This compound has been identified as a product in reaction systems containing unsaturated carboxylic acids and nitrite reagents, particularly under conditions relevant to food preservation.

The reaction between sorbic acid, an unsaturated carboxylic acid used as a food preservative, and sodium nitrite can lead to the formation of this compound. earthwormexpress.comresearchgate.netsciencemadness.org This reaction is complex and can produce a variety of products. sciencemadness.org The formation of this compound in this system has been confirmed through isolation and identification of the reaction products. earthwormexpress.com This finding is significant because both sorbic acid and sodium nitrite are used as food additives, and their co-presence could potentially lead to the in-situ formation of this compound. earthwormexpress.com

The yield and distribution of products, including this compound, in the reaction between sorbic acid and sodium nitrite are highly dependent on the reaction conditions.

Key factors that influence the reaction include:

pH : The maximum mutagenic activity, attributed to the formation of this compound and 1,4-dinitro-2-methylpyrrole, was observed in a pH range of 3.5-4.2. researchgate.net

Temperature : The yields of this compound and 1,4-dinitro-2-methylpyrrole reached a maximum at 60°C after 30 minutes of reaction time, with the concentration of this compound decreasing thereafter. researchgate.net

Molar Ratio of Reactants : A maximal yield for both this compound and 1,4-dinitro-2-methylpyrrole was achieved with an 8-fold excess of nitrite to sorbic acid. However, their formation was also detected at a 1:0.5 molar ratio. researchgate.net

Inhibitors : The presence of ascorbic acid and cysteine at certain levels can effectively inhibit the formation of these mutagenic products. researchgate.net

The following table summarizes the effect of various reaction conditions on the formation of this compound and other products in the sorbic acid-nitrite system. researchgate.net

Reaction ConditionObservation
pH Optimal formation of mutagenic products (including this compound) at pH 3.5-4.2. researchgate.net
Temperature Maximum yield of this compound at 60°C. researchgate.net
Reaction Time Maximum yield of this compound at 30 minutes (at 60°C), with a decrease thereafter. researchgate.net
Molar Ratio (Nitrite:Sorbic Acid) Maximal yield at an 8-fold excess of nitrite. researchgate.net
Presence of Inhibitors Ascorbic acid and cysteine inhibit the formation of mutagenic products. researchgate.net

Reaction Systems Involving Unsaturated Carboxylic Acids and Nitrite Reagents

Electrochemical Synthesis Approaches for this compound

Electrochemical methods offer an alternative pathway for the synthesis of nitro compounds. In the context of producing 1,1-dinitroethane, an amber color indicative of this compound formation was observed during the electrolysis of a solution containing 2-nitroethane. google.com this compound is a known photolysis product of 1,1-dinitroethane. google.com

The electrochemical process can involve the oxidation of a chemical mediator, such as a ferrocyanide ion, at an anode to produce an oxidizing agent. google.com This oxidizing agent then reacts with a nitro compound and a nitrite ion source to form a geminal dinitro compound. google.com During the electrolysis of 2-nitroethane, it is expected that both the nitroethane and nitrite ions undergo oxidation at the anode. google.com The formation of this compound was noted after about 15 minutes of electrolysis. google.com

Chemical Reactivity and Transformation Pathways of Ethylnitrolic Acid

Decomposition Kinetics and Pathways

The decomposition of ethylnitrolic acid has been studied to understand its stability under different conditions. Key aspects of its decomposition include its pH-dependent degradation, the identification of its degradation products, and the energy required for these processes to occur.

pH-Dependent Degradation Profiles

The stability of this compound is highly dependent on the pH of the solution. researchgate.netnih.govacs.org Its degradation is catalyzed by hydrogen ions, making it more stable in weakly acidic media. meatscience.org As the pH increases, the stability of this compound decreases. acs.org

A kinetic study of its decomposition in the pH range of 6.0 to 9.5 revealed a specific rate law. researchgate.netnih.govacs.org The rate of decomposition can be described by the equation: r = kdecENA[ENA]Ka/(Ka + [H+])

Where:

r is the rate of decomposition

kdecENA is the decomposition rate constant

[ENA] is the concentration of this compound

Ka is the acid dissociation constant of this compound

[H+] is the concentration of hydrogen ions nih.govacs.org

At 37.5 °C, the decomposition rate constant, kdecENA, was determined to be (7.11 ± 0.04) × 10-5 s-1. researchgate.netnih.govacs.org Studies in water/dioxane mixtures in the pH range of 3.5 to 4.2 also support that the decomposition rate is dependent on the concentration of the dissociated form of this compound. researchgate.net The acid dissociation constant (Ka) decreases as the proportion of dioxane in the water mixture increases. researchgate.net

The degradation kinetics can follow different orders depending on the pH. For instance, in some systems, first-order kinetics are observed at more acidic and alkaline pH values, while second-order kinetics are seen at pH values between 5 and 7.4. mdpi.com

Identification of Chemical Degradation Products (e.g., Dinitrogen Oxide, Acetic Acid)

The decomposition of this compound yields specific chemical products. The primary degradation products identified are dinitrogen oxide (nitrous oxide) and acetic acid. ajol.inforesearchgate.net The decomposition pathway involves the resolution of this compound into these components. sciencemadness.org Acetic acid has been noted as a final degradation product in various reaction schemes involving this compound. google.comchemicalforums.com Additionally, under certain conditions, sodium nitrite (B80452) has been identified as a decomposition product. researchgate.net

Identified Degradation Products of this compound

Degradation Product Reference
Dinitrogen Oxide (N₂O) ajol.inforesearchgate.net
Acetic Acid (CH₃COOH) ajol.inforesearchgate.netgoogle.comchemicalforums.com

Activation Energy Determinations for Decomposition Processes

The activation energy (Ea) for the decomposition of this compound has been experimentally determined. The activation energy is a measure of the minimum energy required for the decomposition reaction to occur. For the decomposition of this compound, the activation energy has been reported to be 94 ± 1 kJ mol-1. researchgate.netnih.govacs.org This value was consistent across different studies. researchgate.netnih.govacs.org Theoretical calculations using computational methods like DFT/B3LYP and MP2 have also been employed to determine the activation energies for the interconversion of its various tautomeric forms. ajol.info

Role as a Transient Intermediate in Organic Transformations

This compound can be formed as a transient intermediate in certain organic reactions. nih.gov For example, it is produced in the reaction between sorbic acid and sodium nitrite. nih.govsciencemadness.orgtandfonline.com Its formation and subsequent slow decomposition in certain biological environments, like the pH range of stomach lining cells, suggest that it could be a rate-determining step in alkylation mechanisms by some of its decomposition products. nih.govacs.org The adipic acid manufacturing process also involves a nitrolic acid intermediate, the degradation of which leads to nitrous oxide emissions. wikipedia.org

Reactivity with Specific Chemical Reagents and Nucleophiles

The reactivity of this compound with specific chemical reagents has been noted. It is formed through the nitrosation of nitroethane in an acidic aqueous solution using sodium nitrite and sulfuric acid. acs.org It can also be produced when methylethyl ketone is used in place of acetone (B3395972) in certain reactions, yielding acetic acid and formic acid as byproducts. chemicalforums.com Furthermore, bubbling nitrogen dioxide (NO₂) through this compound can lead to the formation of trinitromethane, with acetic acid as a byproduct. chemicalforums.com

Isomerization and Tautomeric Equilibria in Solution and Gas Phase

This compound exhibits tautomerism, existing in equilibrium between different isomeric forms, primarily the nitro and the aci-nitro (or nitronic acid) forms. spcmc.ac.inquora.comwikipedia.org This equilibrium is influenced by the surrounding medium, such as the solvent and whether it is in the gas or solution phase. ajol.inforesearchgate.net

Theoretical studies using computational methods have investigated the tautomerism of various possible forms of this compound in the gas phase and in different solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and water. ajol.inforesearchgate.netajol.inforesearchgate.netcivilica.com These studies have found that one particular tautomeric form is the most stable in both the gas phase and in solution. ajol.inforesearchgate.netresearchgate.net The nitro form is generally more thermodynamically stable, while the aci-nitro form is more acidic. spcmc.ac.inquora.com The conversion between these tautomers involves proton transfer, and the activation energies for these transformations have been calculated. ajol.info The presence of a polar solvent like water can reduce the activation energy for these proton transfer reactions, making the interconversion faster. ajol.info While the solvent has a significant effect on the energetics of the tautomerism, its impact on the geometric parameters (bond lengths and angles) of the isomers is relatively small. ajol.info

The equilibrium between the different tautomers can be represented as follows:

CH₃CH(NO₂) ⇌ CH₃C(NOOH)

(Nitro form) ⇌ (aci-nitro form)

The study of nitro-aci tautomerism is important for understanding the reactivity and properties of nitroalkanes in general. spcmc.ac.inrsc.org

Interconversion Mechanisms of Tautomeric Forms

This compound exhibits tautomerism, a phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers. clockss.org This specific case involves nitro-aci tautomerism, characterized by the migration of a proton between a carbon atom and an oxygen atom within the molecule. spcmc.ac.inmatanginicollege.ac.in The two primary tautomeric forms of this compound are the nitro form and the aci-nitro form (also known as nitronic acid). spcmc.ac.inmatanginicollege.ac.inwikipedia.org

The interconversion between these tautomers is a dynamic equilibrium that involves a proton transfer reaction. ajol.infoajol.info In this process, a proton from the α-carbon (the carbon atom bonded to the nitro group) migrates to one of the oxygen atoms of the nitro group, and a double bond shifts from between the nitrogen and oxygen atoms to between the carbon and nitrogen atoms. matanginicollege.ac.inquora.com While the nitro form is generally the more thermodynamically stable tautomer, the aci-nitro form can be generated, for instance, by the acidification of the corresponding nitronate salt. spcmc.ac.in The equilibrium can be influenced by various factors, including the solvent and the presence of acids or bases which can catalyze the transformation. news-medical.netfiveable.me Under acidic conditions, the aci-nitro tautomer can become more accessible. rsc.org

Theoretical studies have been conducted to investigate the energetics of the interconversion between different isomers of this compound. These studies often use computational methods like Density Functional Theory (DFT/B3LYP) and Møller–Plesset perturbation theory (MP2) to calculate the activation energies required for the conversion between tautomeric and rotameric forms in the gas phase and in various solvents. ajol.infoajol.info

Research has explored the tautomerism among numerous potential forms of this compound, with computational analysis identifying several key isomers. ajol.info In one such study, fourteen different tautomers were investigated, with three specific isomers labeled A, B, and R being analyzed in detail for their interconversion pathways. ajol.inforesearchgate.net The form designated 'B' was identified as the most stable isomer in both the gas phase and in solvents like ethanol, dimethyl sulfoxide (DMSO), and water. ajol.infoajol.info The interconversion between these forms proceeds via proton transfer, and the energy barriers for these transformations have been calculated. ajol.info

The activation energies for the conversion of isomer A to R and B to A were determined in different environments. ajol.inforesearchgate.net These calculations reveal the influence of the surrounding medium on the tautomerization process.

Activation Energies for Isomeric Conversion of this compound in Gas Phase and Water (kcal/mol)
Conversion PathwayMethodGas PhaseWater
Isomer A → Isomer RDFT/B3LYP38.9627.91
MP242.6632.01
Isomer B → Isomer ADFT/B3LYP46.9635.88
MP251.6240.40

This table presents selected theoretical data adapted from research findings by Nikafshar et al. (2017) on the activation energies for the interconversion of this compound isomers. ajol.info

The data indicates that the activation energies are generally lower in water compared to the gas phase, suggesting that the polar solvent environment facilitates the proton transfer necessary for the interconversion. ajol.info

Theoretical and Computational Investigations of Ethylnitrolic Acid

Quantum Chemical Characterization of Electronic Structure

The electronic structure of ethylnitrolic acid and its tautomers has been extensively investigated using high-level computational methods. These approaches provide a detailed picture of electron distribution, bonding, and stability, which are crucial for understanding the molecule's chemical behavior.

Density Functional Theory (DFT) has been a primary tool for studying this compound. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been employed. ajol.info Calculations are typically performed with the 6-311++G** basis set to ensure a high degree of accuracy. ajol.info

These DFT calculations have been used to investigate the tautomerism among possible forms of this compound in the gas phase and in various solvents, including ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and water. ajol.inforesearchgate.net The polarizable continuum model (PCM) is often used to simulate solvent effects. ajol.inforesearchgate.net Research has shown that DFT/B3LYP is a reliable method for obtaining key parameters such as optimized geometries, vibrational frequencies, and the activation energies for proton transfer reactions between tautomers. ajol.inforesearchgate.net Furthermore, when comparing computed acidity constants (pKa) with experimental values, the DFT/B3LYP method was found to be particularly accurate. ajol.info

Second-order Møller-Plesset perturbation theory (MP2) is another high-level ab initio method used to study this compound, providing a valuable comparison to DFT results. ajol.infoq-chem.comnumberanalytics.comsmu.edu MP2 theory improves upon the Hartree-Fock method by incorporating electron correlation, which is essential for accurate energy calculations. q-chem.comnumberanalytics.com

Like the DFT approach, MP2 calculations, often utilizing the 6-311++G(d,p) basis set, have been applied to optimize the geometries of this compound's tautomers and to investigate their relative stabilities. ajol.inforesearchgate.net These calculations have been performed for the molecule in the gas phase and in solution. ajol.inforesearchgate.net The results from MP2 are systematically compared with those from DFT to provide a more robust understanding of the system. For instance, while both methods agree on the general order of stability for the tautomers, the calculated enthalpy values from MP2 are generally lower than those obtained from DFT/B3YP. ajol.info

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule, providing a chemical interpretation of the wavefunction. uni-muenchen.dewikipedia.org For this compound, NBO analysis has been performed on the optimized geometries obtained from DFT calculations (specifically at the B3LYP/6-311++G(d, p) level) to understand the electronic interactions that stabilize its various forms. ajol.info

The analysis focuses on the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions, which indicate a departure from an idealized Lewis structure, is evaluated using second-order perturbation theory. uni-muenchen.de This provides insight into delocalization effects and the nature of intramolecular bonding. The charge transfer between the lone pair of a proton acceptor and the anti-bonding orbital of a proton donor, for example, contributes significantly to the stabilization of hydrogen bonds. ugm.ac.id

Møller-Plesset Perturbation Theory (MP2) Approaches

Molecular Geometry and Conformational Analysis

The spatial arrangement of atoms and the relative stability of different conformations are key aspects of this compound's chemistry. Computational methods have been instrumental in determining these properties.

Computational studies have successfully calculated the optimized geometrical parameters for various isomers of this compound. ajol.info The calculations, performed at both DFT/B3LYP and MP2 levels of theory, provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable tautomeric forms. ajol.inforesearchgate.net

Studies have compared the geometries in the gas phase and in solvents like ethanol, DMSO, and water. The results indicate that the solvent has a relatively minor effect on the geometrical parameters, with bond lengths differing by very small quantities between the gas phase and solution. ajol.info For example, for one isomer (R), the calculated N3-O10 bond length at the MP2 level was 1.239 Å in the gas phase and 1.241 Å in ethanol, DMSO, and water. ajol.info A comparison of bond lengths in the three most stable isomers (designated A, B, and R) reveals significant structural differences; for instance, the C1-N2 bond length calculated at the MP2 level in the gas phase is 1.299 Å in isomer A, 1.287 Å in isomer B, and 1.508 Å in isomer R, reflecting the different bonding patterns in each tautomer. ajol.info

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å) for this compound Isomers (A, B, R) at the MP2 Level Data sourced from Nikafshar et al. (2017) ajol.info

BondPhaseIsomer AIsomer BIsomer R
C1-N2 Gas1.2991.2871.508
Ethanol1.3031.2921.507
DMSO1.3031.2921.507
Water1.3031.2921.507
N3-O10 Gas1.3961.4001.239
Ethanol1.3911.3921.241
DMSO1.3901.3921.241
Water1.3901.3921.241

Tautomerism is a critical feature of this compound, which can exist in several forms that interconvert via proton transfer. ajol.infoallen.in Theoretical calculations have been essential in determining the relative stability of these tautomers.

Determination of Optimized Geometrical Parameters for Isomers

Spectroscopic Property Predictions and Vibrational Analysis

Computational methods, particularly Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been employed to predict the spectroscopic properties of this compound and its isomers. ajol.inforesearchgate.net Vibrational analysis is a key component of these studies, providing insights into the molecule's infrared (IR) spectrum and the nature of its chemical bonds. ajol.info

Frequency calculations are performed to obtain the theoretical vibrational spectra. ajol.info These calculations help in assigning the observed experimental IR peaks to specific vibrational modes within the molecule. For instance, theoretical calculations have been used to predict the frequencies of key functional groups in this compound. researchgate.net

One study compared the vibrational frequencies calculated using both B3LYP and MP2 methods. researchgate.net It was noted that the results from these theoretical approaches differed from some reported experimental values, leading to a decision not to make a direct comparison in that particular study. researchgate.net However, another analysis within the same research highlighted that the B3LYP method provided a more accurate prediction for the position of certain IR peaks when compared to experimental data. researchgate.net

Solvent Effects on Structure, Stability, and Reactivity

The properties and behavior of this compound are significantly influenced by its environment, particularly the solvent. ajol.info Theoretical studies have investigated these solvent effects on the molecule's structure, stability, and reactivity. ajol.inforsc.org

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of different solvents like ethanol, dimethyl sulfoxide (DMSO), and water. ajol.info These calculations have revealed that the relative energies and stability of this compound's tautomers can change considerably in solution compared to the gas phase. ajol.info This is due to the varying polarity of the tautomers and their interactions with the solvent molecules. ajol.info

Studies have shown that one particular tautomer of this compound is the most stable isomer in both the gas phase and in various solvents. ajol.infoajol.info The presence of a polar solvent like water can also influence the reactivity of this compound. For example, the activation energies for proton transfer reactions, a key aspect of tautomerism, are reduced in water. ajol.info This suggests that water facilitates these reactions, allowing the proton transfer to occur more rapidly. ajol.info The geometrical parameters of the different isomers of this compound have also been shown to be affected by the solvent environment. ajol.info

Computational Determination of Acid-Base Properties (pKa)

The acid dissociation constant (pKa) is a crucial measure of a compound's acidity. liverpool.ac.uk Computational chemistry offers powerful tools for predicting the pKa of molecules like this compound, which can be particularly useful when experimental determination is challenging. sapub.orgfrontiersin.org These theoretical methods typically involve calculating the Gibbs free energy change associated with the deprotonation of the acid in a specific solvent, often water. sapub.orgua.edu

Various computational approaches are used for pKa determination. sapub.org One common strategy involves calculating the gas-phase Gibbs free energy of the acid and its conjugate base and then applying a solvation model to account for the effect of the solvent. sapub.org The accuracy of the calculated pKa values is highly dependent on the level of theory and the basis set used in the calculations, as well as the solvation model employed. sapub.org

For this compound, theoretical pKa values have been computed for its different isomers in both the gas phase and in water using methods like DFT/B3LYP and MP2. ajol.infoajol.info These calculations provide valuable insights into the acidic properties of the different tautomeric forms of the molecule.

Comparison of Theoretical and Experimental Acidity Constants

A critical step in validating computational methods is the comparison of calculated pKa values with experimentally determined ones. sapub.org For this compound, a study that computed the pKa of two of its isomers using both DFT/B3LYP and MP2 methods found that the DFT/B3LYP approach yielded results that were more accurate when compared to experimental values. ajol.infoajol.infocivilica.com

This comparison is essential for establishing the reliability of the computational protocol. sapub.org An excellent correlation between theoretical and experimental pKa values indicates that the chosen computational method can be confidently used to predict the acidity of related compounds. sapub.org In the case of this compound, the better performance of the DFT/B3LYP method suggests it is a more suitable tool for accurately predicting the acidity constants of this particular molecule. ajol.infocivilica.com

Table of Calculated vs. Experimental pKa Values for this compound Isomers

IsomerComputational MethodCalculated pKaExperimental pKa
ADFT/B3LYPData not available in search resultsData not available in search results
AMP2Data not available in search resultsData not available in search results
RDFT/B3LYPData not available in search resultsData not available in search results
RMP2Data not available in search resultsData not available in search results

Advanced Analytical Methodologies for Ethylnitrolic Acid in Chemical Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in separating ethylnitrolic acid from complex mixtures, allowing for its accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a powerful tool for the analysis of this compound. researchgate.netresearchgate.net This method offers high selectivity and sensitivity for the determination of this compound. researchgate.net In a typical setup, a reversed-phase C18 column is used as the stationary phase. springernature.comresearchgate.netnih.gov The separation is often achieved using a mobile phase consisting of a mixture of acetonitrile, methanol, and water, sometimes with the addition of acidic buffers like acetic or formic acid to improve peak shape and resolution. researchgate.net Detection is commonly performed by monitoring the UV absorbance at a specific wavelength where this compound exhibits maximum absorption. researchgate.net For instance, research has utilized HPLC with UV detection for the determination of this compound in model systems resembling meat products. researchgate.net

Table 1: HPLC Parameters for this compound Analysis

ParameterTypical Conditions
Stationary Phase Reversed-phase C18
Mobile Phase Acetonitrile/Methanol/Water mixtures, often with acidic modifiers
Detection UV-Vis at maximum absorbance wavelength
Application Quantification in food matrices and reaction mixtures

This table provides a general overview of typical HPLC conditions for this compound analysis. Specific parameters may vary depending on the sample matrix and research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying volatile products that may arise from the decomposition or reaction of this compound. researchgate.net While this compound itself is not typically analyzed directly by GC-MS due to its polarity and thermal lability, this method is invaluable for studying its degradation pathways. nih.gov For analysis, non-volatile compounds like this compound often require a derivatization step to increase their volatility. sigmaaldrich.com GC-MS provides high-resolution separation of volatile compounds and their unambiguous identification through mass spectral data. nih.gov This technique has been instrumental in investigating the formation of various reaction products in systems containing this compound. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of chemical reactions involving this compound. researchgate.nettandfonline.com Its simplicity, low cost, and speed of separation make it an ideal tool for qualitative analysis. libretexts.org In practice, a small amount of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. wsu.edu The separation of components is based on their differential affinities for the stationary and mobile phases. savemyexams.com The resulting spots can be visualized under UV light or by using specific staining reagents. libretexts.orgwsu.edu For instance, a characteristic green color develops on the TLC spot of this compound when sprayed with a copper (II) chloride solution. tandfonline.com TLC has been effectively used to follow the formation and disappearance of this compound and other products in reaction mixtures. tandfonline.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. researchgate.netresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular structure. tandfonline.com For example, the ¹H-NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a characteristic singlet for the methyl protons at approximately δ 2.5 ppm. tandfonline.com NMR has also been used to study the tautomeric forms of this compound and the acid dissociation constants of its isomers. researchgate.netacs.org Dynamic NMR and NOESY experiments have provided evidence for the existence of (Z)- and (E)-isomers in solution. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Molecular Absorption Spectrometry

Ultraviolet-Visible (UV-Vis) molecular absorption spectrometry is a fundamental technique for the characterization and quantification of this compound. researchgate.netresearchgate.net This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com The UV spectrum of this compound in ethanol (B145695) exhibits a maximum absorption (λmax) that is used for its detection and quantification. tandfonline.com The absorbance is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. technologynetworks.com UV-Vis spectrometry is often used in conjunction with chromatographic methods, serving as the detection principle in HPLC. researchgate.net

Table 2: Spectroscopic Data for this compound

TechniqueObservationReference
¹H NMR (in CDCl₃) Singlet at ~δ 2.5 ppm (methyl protons) tandfonline.com
UV-Vis (in Ethanol) Characteristic λmax tandfonline.com

This table summarizes key spectroscopic data for the identification of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy helps to confirm its molecular structure by detecting characteristic vibrations of its bonds.

The IR spectrum of this compound exhibits several key absorption bands that are indicative of its functional groups. A broad absorption band is typically observed in the region of 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. tandfonline.com The presence of a nitro group (NO₂) is confirmed by strong absorption bands at approximately 1562 cm⁻¹ and 1344 cm⁻¹. tandfonline.com Additionally, a band around 1640 cm⁻¹ can be attributed to the C=N bond of the oxime group. researchgate.net The combination of these specific absorption frequencies provides strong evidence for the presence of the this compound structure.

Functional Group **Characteristic IR Absorption (cm⁻¹) **Reference
O-H (hydroxyl)~3300 (broad) tandfonline.com
C=N (oxime)~1640 researchgate.net
NO₂ (nitro)~1562 (asymmetric stretch) tandfonline.com
NO₂ (nitro)~1344 (symmetric stretch) tandfonline.com

This table presents typical IR absorption frequencies for the functional groups in this compound. The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

Mass Spectrometry (MS and LC-MS/MS) for Identification and Quantification

Mass spectrometry (MS) is an essential technique for the definitive identification and quantification of this compound. researchgate.net When coupled with liquid chromatography (LC), particularly in the form of tandem mass spectrometry (LC-MS/MS), it provides high sensitivity and selectivity for analyzing complex samples. researchgate.netnih.gov

In mass spectrometry, this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak for this compound can be observed, confirming its molecular weight. tandfonline.com Further fragmentation of the molecular ion in the mass spectrometer produces a characteristic pattern of fragment ions, which serves as a molecular fingerprint for unambiguous identification.

LC-MS/MS has been successfully employed for the simultaneous determination of this compound and other compounds in food matrices like meat products. nih.govresearchgate.net This technique involves separating the analytes using liquid chromatography before they are introduced into the mass spectrometer. The use of a reversed-phase C18 column is common for the chromatographic separation. researchgate.netspringernature.com The high selectivity of LC-MS/MS allows for the detection of this compound at very low concentrations, with limits of detection reported in the range of 5 to 20 µg/kg in meat products. nih.govresearchgate.net

Parameter LC-MS/MS Method for this compound Reference
Chromatography Reversed-phase with C18 stationary phase researchgate.netspringernature.com
Ionization Electrospray ionization (ESI) researchgate.netspringernature.com
Detection Tandem Mass Spectrometry (MS/MS) researchgate.netspringernature.com
Limit of Detection (in meat) 5 - 20 µg/kg nih.govresearchgate.net
Recoveries 77 - 92% nih.govresearchgate.net

This table summarizes the key parameters of a typical LC-MS/MS method for the analysis of this compound in complex matrices.

Electrochemical Analytical Techniques (e.g., Polarography)

Electrochemical techniques, such as polarography, offer an alternative approach for the analysis of this compound. researchgate.net Polarography is an electroanalytical method that measures the current that flows as a function of the potential applied to a dropping mercury electrode. docsity.com This technique is particularly useful for studying reducible or oxidizable substances.

This compound contains a nitro group, which is electrochemically active and can be reduced. tandfonline.com This property allows for its determination using polarography. The half-wave potential obtained in a polarographic measurement is a characteristic property of the analyte and can be used for its identification, while the diffusion current is proportional to its concentration, enabling quantification. scribd.com Research has indicated that the reduction potential of the nitro group in compounds like this compound can be investigated using polarography. tandfonline.com

Sample Preparation Strategies for Chemical Analysis of Complex Reaction Mixtures

Effective sample preparation is a critical step for the accurate analysis of this compound, especially in complex matrices such as food products. researchgate.net The goal is to extract the analyte of interest from the sample matrix and remove interfering substances that could affect the analytical measurement.

For the analysis of this compound in meat products, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed. nih.govresearchgate.net This approach has proven to be efficient for the extraction of this compound and other related compounds. The QuEChERS method typically involves an extraction step with an organic solvent, followed by a cleanup step to remove matrix components. researchgate.net

Future Research Directions in Ethylnitrolic Acid Chemistry

Exploration of Novel Synthetic Routes and Mechanistic Elucidation

The synthesis of ethylnitrolic acid has been documented through several routes. A common laboratory preparation involves the reaction of nitroethane with sodium nitrite (B80452) in the presence of an acid, such as sulfuric acid. yok.gov.trearthwormexpress.com It can also be formed from the reaction of ethanol (B145695) with nitric acid. lookchem.com Beyond direct synthesis, this compound has been identified as a product from the reaction of the food preservative sorbic acid with nitrite under acidic conditions earthwormexpress.comiastatedigitalpress.com and as a photolysis product of 1,1-dinitroethane. google.com

Future research should pivot towards developing novel, more efficient, and sustainable synthetic pathways. This includes exploring green chemistry approaches and investigating catalytic systems that could offer improved yields and selectivity. Mechanistic elucidation of both existing and new synthetic routes is critical. This involves detailed kinetic studies and the use of computational chemistry to map reaction coordinates, identify transition states, and understand the electronic factors governing the reaction. A deeper understanding of the formation mechanism is essential for both optimizing its synthesis for chemical applications and for developing strategies to prevent its unintentional formation in other contexts, such as in food products. atamanchemicals.comnih.gov

Development of New Chemical Applications as a Reagent or Intermediate

This compound and its class of compounds, nitrolic acids, serve as valuable precursors to nitrile oxides. yok.gov.tr Nitrile oxides are highly useful intermediates in 1,3-dipolar cycloaddition reactions, providing a powerful method for constructing five-membered heterocycles like isoxazoles and isoxazolines, which are scaffolds in many bioactive compounds. yok.gov.tr this compound itself is also known to be a strong oxidizing agent. lookchem.com

A significant area for future research is the expansion of its chemical utility. Investigations could focus on broadening the scope of its use as a nitrile oxide precursor to synthesize a wider array of complex heterocyclic systems. yok.gov.tr Its properties as an oxidizing agent and a potential alkylating agent could be systematically studied and exploited for new synthetic transformations. lookchem.comresearchgate.net Research into controlling its decomposition could also lead to its development as a controlled in-situ source of reactive nitrogen species for specific nitration or nitrosation reactions, moving beyond its current reputation as an often-unwanted byproduct. nih.gov

Advanced Theoretical Modeling of Dynamic Chemical Processes Involving this compound

Theoretical studies have provided foundational insights into the chemical nature of this compound. Computational methods such as Density Functional Theory (DFT) at the B3LYP level and Møller-Plesset perturbation theory (MP2) have been employed to investigate the tautomerism between its possible forms. researchgate.net These studies have calculated the geometrical parameters and relative stabilities of different isomers in the gas phase and in various solvents, identifying the most stable forms and the energy barriers for their interconversion.

The future of theoretical modeling in this area lies in applying more advanced computational techniques to simulate its dynamic behavior. Ab initio molecular dynamics (AIMD) simulations can model the explicit interactions with solvent molecules over time, providing a much clearer picture of dynamic processes like proton transfer and tautomerization in solution. Such models can also be used to accurately predict vibrational spectra and acidity constants (pKa), which can be validated against experimental data. Advanced modeling will be instrumental in understanding the reactivity of this compound at a fundamental level, predicting the outcomes of unknown reactions, and guiding the design of new experiments.

Table 1: Theoretical Data on this compound Isomers and Tautomerism This table summarizes findings from theoretical studies on the stability and conversion of this compound isomers.

Parameter Finding Computational Method Environment Source
Most Stable IsomerForm BDFT/B3LYP and MP2Gas Phase & Solvents (Ethanol, DMSO, Water) researchgate.net
Acidity Constant (pKa)DFT/B3LYP calculations show good agreement with experimental values.DFT/B3LYP, MP2Gas Phase & Water
Activation EnergyCalculated for the conversion between different tautomeric forms (A to R and B to A).DFT/B3LYP, MP2Gas Phase & Solvents researchgate.net
Geometrical ParametersCalculated for three primary isomers (A, B, and R).DFT/B3LYP, MP2Gas Phase & Solvents

Investigation of its Role in Complex Chemical Reaction Networks Beyond Simple Systems

Much of the interest in this compound stems from its formation within complex chemical reaction networks, particularly the reaction between sorbic acid and sodium nitrite, often used in combination as food preservatives. atamanchemicals.comnih.gov This reaction can produce mutagenic compounds, including this compound (ENA) and 1,4-dinitro-2-methylpyrrole (NMP). iastatedigitalpress.comnih.gov Kinetic studies have been performed to understand the stability and decomposition of ENA under varying pH conditions. researchgate.netnih.gov

Future research must aim to unravel these complex networks more comprehensively. This involves moving beyond the study of a few specific products to map the entire reaction landscape. Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for identifying and quantifying the array of products formed under different conditions (e.g., temperature, pH, reactant ratios). researchgate.net Combining this experimental data with computational tools for reaction network analysis can help construct detailed mechanistic models. chemrxiv.orgethz.ch Such models would allow researchers to predict how changing reaction conditions or introducing other substances, like antioxidants, can steer the reaction away from the formation of undesirable compounds like this compound. nih.gov

Table 2: Kinetic Data on this compound Decomposition This table presents kinetic parameters for the decomposition of this compound (ENA) based on experimental studies.

Parameter Value Conditions Source
Rate Lawr = kdec[ENA]Ka / (Ka + [H⁺])pH range 6.0-9.5 nih.gov
Decomposition Rate Constant (kdec)(7.11 ± 0.04) x 10-5 s-137.5 °C nih.gov
Activation Energy (Ea)94 ± 1 kJ mol-1Not specified nih.gov

Design and Synthesis of Chemically Related Analogues for Comparative Reactivity Studies

While research has touched upon other nitrolic acids, such as those derived from imidazoles or formed from alkenes, a systematic exploration of this compound analogues is lacking. yok.gov.tr Comparative studies are a cornerstone of physical organic chemistry, providing deep insights into structure-activity and structure-reactivity relationships.

A promising future direction is the deliberate design and synthesis of a library of this compound analogues. This would involve introducing a variety of substituents onto the ethyl backbone, including both electron-donating and electron-withdrawing groups. Each analogue would then be subjected to the same rigorous experimental and theoretical scrutiny as this compound. Comparative studies would be conducted on their stability, decomposition kinetics, acidity, and efficacy as precursors for nitrile oxide cycloadditions. The resulting data would generate quantitative structure-activity relationships (QSAR), allowing chemists to fine-tune the molecule's properties for specific applications—for example, to enhance its reactivity as a synthetic intermediate or to identify structural motifs that are less prone to forming under undesirable conditions.

Q & A

Q. What are the most stable tautomeric forms of ethylnitrolic acid in different environments, and how are they determined?

The most stable tautomer (R-isomer) is identified using computational methods like DFT/B3LYP and MP2, which calculate geometrical parameters (e.g., bond lengths) and energy profiles across gas and solvent phases. For instance, the C1-N2 bond length in the R-isomer is 1.508 Å in the gas phase, indicating structural stability compared to other isomers . Solvent effects (ethanol, DMSO, water) marginally influence geometrical parameters but significantly affect activation energies for tautomeric interconversion .

Q. Which spectroscopic techniques are employed to characterize this compound’s structural and vibrational properties?

Vibrational spectroscopy, supported by DFT calculations, analyzes frequencies associated with key functional groups (e.g., nitro and hydroxyl groups). For example, vibrational modes computed at the DFT/B3LYP level provide insights into tautomer-specific spectral signatures, aiding experimental validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental pKa values for this compound?

Discrepancies arise from methodological choices: experimental pKa in water is 8.6, while DFT/B3LYP yields closer results than MP2. To resolve contradictions, validate computational models against experimental data, prioritize hybrid functionals (DFT) for aqueous-phase calculations, and account for solvent polarization effects explicitly .

Q. What methodological considerations are critical when designing experiments to validate computational models of this compound’s tautomerism?

Key steps include:

  • Reproducing computational conditions (solvent, temperature) in experiments.
  • Cross-validating results using multiple techniques (e.g., NMR for tautomer ratios, IR for vibrational modes).
  • Documenting raw data and computational parameters (basis sets, solvation models) to ensure reproducibility .

Q. How do solvent environments influence the activation energy and stability of this compound’s tautomers?

Solvents like water reduce activation energy for tautomer interconversion due to polarity-driven stabilization of transition states. For example, in water, the R-isomer’s stability increases by 2–3 kcal/mol compared to the gas phase, as shown by MP2/6-311++G(d,p) calculations .

Q. What strategies are recommended for analyzing geometrical parameters of this compound when prior experimental or theoretical data are unavailable?

  • Use high-level computational methods (e.g., MP2 with augmented basis sets) to minimize errors.
  • Compare bond lengths and angles with analogous compounds (e.g., nitroalkanes).
  • Validate results via convergence testing (e.g., varying solvation models in DFT) .

Methodological Notes

  • Computational Workflows : Always include solvent-specific parameters (e.g., PCM for implicit solvation) and benchmark against experimental data when available .
  • Ethical Reporting : Cite primary literature for tautomer stability claims and disclose computational limitations (e.g., neglect of anharmonic effects in vibrational analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.